D-Mannitol-13C6

LC-MS/MS Method Development Blood-Brain Barrier Permeability Stable Isotope Tracers

D-Mannitol-13C6 (CAS 287112-34-9) is a uniformly ¹³C-labeled sugar alcohol engineered for high-precision quantitative workflows. Unlike unlabeled mannitol or deuterated analogs (e.g., D-Mannitol-d8), this M+6 isotopologue eliminates endogenous interference and avoids hydrogen-deuterium exchange in protic solvents. The 187 > 92 LC-MS/MS transition delivers superior signal-to-noise ratios, making it the mandated internal standard for mannitol quantification in biological matrices. It replaces radioactive tracers for blood-brain barrier (BBB) integrity assessment (validated PS product: 0.267 ± 0.021 µL g⁻¹ min⁻¹). Certified isotopic purity (≥99 atom % ¹³C) ensures USP/EP monograph traceability for pharmaceutical QC/AMV applications. Ideal for metabolomics, clinical diagnostics, and CNS research.

Molecular Formula C6H14O6
Molecular Weight 188.13 g/mol
Cat. No. B12056903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol-13C6
Molecular FormulaC6H14O6
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyFBPFZTCFMRRESA-CRWJSTOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannitol-13C6: Isotopic Specifications and Core Applications for Stable Isotope Research


D-Mannitol-13C6 (CAS 287112-34-9) is a uniformly carbon-13 labeled isotopologue of the six-carbon sugar alcohol D-mannitol . As a stable isotope-labeled compound, it is distinguished by the substitution of all six carbon atoms with the heavy, non-radioactive isotope ¹³C . This modification results in a mass shift of M+6 relative to the unlabeled molecule, making it an ideal internal standard for mass spectrometry (MS) and a powerful tracer for metabolic flux analysis via Nuclear Magnetic Resonance (NMR) . It is procured primarily for analytical method validation and for quantifying unlabeled mannitol in complex biological matrices, where it serves as the 'gold standard' for accurate quantitation [1].

Why D-Mannitol-13C6 Cannot Be Replaced with Unlabeled or Deuterated Mannitol in Critical Assays


Substituting D-Mannitol-13C6 with unlabeled D-mannitol or its deuterated analog (e.g., D-Mannitol-d8) will result in analytical failure or severe inaccuracies in quantitative workflows. Unlabeled mannitol is indistinguishable from endogenous analyte, rendering it useless as an internal standard for correcting matrix effects and sample loss [1]. While deuterated mannitol offers a mass difference, it is prone to a distinct chemical phenomenon known as hydrogen-deuterium exchange (H/D exchange) in protic solvents, which degrades its quantifiable signal and introduces variability . Furthermore, a direct comparative LC-MS/MS study established that the [¹³C₆]mannitol transition (187 > 92) provides superior signal-to-noise ratio and sensitivity compared to alternative transitions for both ¹³C- and ²H-labeled forms, making D-Mannitol-13C6 the analytically robust and mandated choice for high-precision quantification [2].

Quantitative Evidence for Selecting D-Mannitol-13C6 Over Unlabeled and Deuterated Analogs


Superior Analytical Signal in LC-MS/MS: D-Mannitol-13C6 vs. D-Mannitol-d8

During LC-MS/MS method validation, the ¹³C₆-labeled mannitol demonstrated superior signal characteristics compared to the deuterated (d8) analog. The optimal MS/MS transition for [¹³C₆]mannitol (187 > 92) was selected based on a direct comparison that found it to be the best in terms of signal-to-noise ratio and sensitivity. This was in contrast to the [²H₈]mannitol transition (189 > 73), which was chosen as the best option for that compound, while its alternative transition (189 > 61) showed comparable but not improved signal quality [1]. This establishes D-Mannitol-13C6 as providing a measurably more robust signal for trace-level quantification.

LC-MS/MS Method Development Blood-Brain Barrier Permeability Stable Isotope Tracers

Isotopic Purity and Chemical Fidelity: D-Mannitol-13C6 vs. Unlabeled D-Mannitol

The utility of D-Mannitol-13C6 as an internal standard is predicated on its chemical indistinguishability from the analyte (unlabeled mannitol) coupled with a precise, predictable mass difference. Certified specifications guarantee a minimum isotopic enrichment of 99 atom % ¹³C and a chemical purity of ≥98-99% (CP) . This high degree of labeling ensures that over 99% of the molecules contain all six ¹³C atoms, creating a clean M+6 mass shift with negligible interference from partially labeled species .

Internal Standard Isotopic Purity Analytical Method Validation

Analytical Precision in Clinical Metabolomics: D-Mannitol-13C6 Internal Standard

In a validated clinical metabolomics workflow for assessing intestinal permeability, the use of D-Mannitol-13C6 as a compound-specific internal standard was essential for achieving high analytical precision. Following extraction of urine samples and spiking with the internal standard, the method demonstrated intra- and inter-assay precision of less than 5% coefficient of variation (%CV) [1]. This level of precision is unattainable using external calibration or non-isotopic internal standards due to the inability to correct for matrix-induced ion suppression or enhancement.

Clinical Metabolomics Intestinal Permeability Method Validation

Stability Against Isotopic Exchange: D-Mannitol-13C6 vs. Deuterated Mannitol (D-Mannitol-d8)

A fundamental difference between ¹³C- and ²H-labeled internal standards lies in their chemical stability. While both increase molecular mass, deuterium atoms are labile and can undergo hydrogen-deuterium (H/D) exchange with protons in protic solvents (e.g., water, methanol) . This process alters the mass of the internal standard over time, leading to peak broadening and quantitative inaccuracies. In contrast, the carbon-13 atoms in D-Mannitol-13C6 are covalently and stably integrated into the molecular backbone, making them chemically inert and resistant to exchange under standard LC-MS conditions .

Isotope Exchange Method Robustness Analytical Chemistry

Regulatory Compliance and Traceability: D-Mannitol-13C6 as a Pharmacopeial Reference

For pharmaceutical development and quality control, D-Mannitol-13C6 is not merely a research chemical but a fully characterized reference standard. It is specifically manufactured and tested for use in analytical method development, method validation (AMV), and QC applications, providing traceability against pharmacopeial standards (USP or EP) [1]. This level of characterization and traceability is not provided by generic, unlabeled D-mannitol sourced from commodity chemical suppliers.

Analytical Method Validation Regulatory Compliance Pharmaceutical Quality Control

In Vivo Blood-Brain Barrier Permeability Quantification Using D-Mannitol-13C6

D-Mannitol-13C6 enables the precise, non-radioactive measurement of blood-brain barrier (BBB) permeability in vivo, a critical application where its use provides a distinct advantage over traditional radioactive methods. In a study administering [¹³C₆]mannitol to mice, the in vivo permeability-surface area (PS) product was quantified as 0.267 ± 0.021 µl g⁻¹ min⁻¹ [1]. This method, employing a stable isotope label, eliminates the hazards, disposal costs, and regulatory burden associated with radioactive tracers like [³H]mannitol or [¹⁴C]mannitol, while delivering equivalent or superior analytical sensitivity [1].

Blood-Brain Barrier In Vivo Pharmacokinetics LC-MS/MS Quantitation

Optimal Application Scenarios for D-Mannitol-13C6 Based on Quantitative Evidence


Quantitative LC-MS/MS Bioanalysis Requiring High-Precision Internal Standardization

This is the primary application scenario for D-Mannitol-13C6. As evidenced by its certified isotopic purity (≥99 atom % ¹³C) and its use in achieving analytical precision below 5% CV in clinical metabolomics, it is ideally suited for any LC-MS/MS assay that demands accurate quantification of mannitol in biological matrices [1]. This includes clinical diagnostics, pharmacokinetic studies, and metabolomics research where correcting for matrix effects and sample loss is non-negotiable. Its stability against H/D exchange makes it a more robust choice than deuterated alternatives for long-term studies or high-throughput screening .

Non-Radioactive Blood-Brain Barrier (BBB) Permeability Studies

D-Mannitol-13C6 enables the direct replacement of radioactive mannitol tracers ([³H]- or [¹⁴C]mannitol) for assessing BBB integrity. Its application has been rigorously validated in vivo, producing a quantifiable PS product (0.267 ± 0.021 µl g⁻¹ min⁻¹) that serves as a key metric of barrier function [2]. This scenario is critical for laboratories studying neuroinflammation, traumatic brain injury, or developing CNS-targeted therapeutics, as it eliminates the complexities and safety hazards of radioactivity while maintaining the analytical power of LC-MS/MS.

Pharmaceutical Analytical Method Validation and Quality Control

In regulated pharmaceutical environments, D-Mannitol-13C6 is the compound of choice for analytical method validation (AMV) and quality control (QC) of drug products containing mannitol. It is not a generic chemical but a characterized reference standard that provides traceability to USP and EP monographs [3]. Its use ensures that methods for quantifying mannitol content or related impurities meet the stringent requirements for accuracy and reproducibility expected by regulatory bodies like the FDA and EMA, directly supporting drug development and manufacturing.

Metabolic Flux Analysis and Tracer Studies via NMR and MS

The uniform ¹³C-labeling of D-Mannitol-13C6 makes it a powerful tool for tracing metabolic pathways. In contrast to positional labels, the uniform enrichment allows for the tracking of entire carbon skeletons through metabolic networks using ¹³C NMR or high-resolution mass spectrometry [1]. This application is valuable for investigating carbohydrate metabolism in microbial systems, plant biology, or mammalian cell cultures, where understanding the fate of the mannitol carbon backbone is the primary research objective.

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